molecular formula C13H15IO B2518306 1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287288-62-2

1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2518306
CAS No.: 2287288-62-2
M. Wt: 314.166
InChI Key: ZODAABQTIJIOGQ-UHFFFAOYSA-N
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Description

1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering high passive permeability, water solubility, and metabolic stability .

Preparation Methods

The synthesis of 1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Industrial production methods may involve large-scale radical reactions and the use of specialized equipment to handle the highly reactive intermediates.

Chemical Reactions Analysis

1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the functional groups attached to the bicyclo[1.1.1]pentane scaffold .

Comparison with Similar Compounds

1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO/c1-9-5-10(15-2)3-4-11(9)12-6-13(14,7-12)8-12/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAABQTIJIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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